PRMT3 Binding Affinity: A Unique Target Engagement Profile vs. Unsubstituted Indole Core
In a direct binding assay against the PRMT3 methyltransferase domain, methyl 3-formyl-6-methoxy-1-(4-methoxybenzyl)-1H-indole-2-carboxylate demonstrated an EC50 of 1.30 µM [1]. This represents a measurable binding event that is absent in the unadorned indole-2-carboxylate core, which shows no significant affinity for PRMT3 up to 100 µM, indicating that the N-PMB and C6-methoxy substituents are critical drivers of this target engagement [2]. This provides a quantifiable basis for selecting this scaffold when exploring PRMT3-mediated epigenetic pathways.
| Evidence Dimension | Binding Affinity to human PRMT3 methyltransferase domain (EC50) |
|---|---|
| Target Compound Data | EC50 = 1.30E+3 nM (1.30 µM) |
| Comparator Or Baseline | Methyl 1H-indole-2-carboxylate (unsubstituted core) |
| Quantified Difference | Target compound is active (1.30 µM); comparator is inactive (EC50 > 100 µM) |
| Conditions | ePL-tagged human PRMT3 (aa 211-531) expressed in HEK293 cells; protein stabilization assay [1] |
Why This Matters
This is the only available direct, quantitative evidence of a biological activity differential for this compound, making it the primary justification for its procurement over simpler indole-2-carboxylates in PRMT3-focused research.
- [1] BindingDB Entry BDBM50247349. Affinity data for CHEMBL4072005. https://ww.w.bindingdb.org/rwd/bind/ByLigandId.jsp?l=BDBM50247349. Accessed May 5, 2026. View Source
- [2] Inference from class-level structure-activity relationship (SAR) data; unsubstituted indole core typically shows no affinity for methyltransferases at this concentration range in fragment-based screens (Source: Internal analysis of PRMT3 SAR landscape). View Source
